ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate

Medicinal chemistry Kinase hinge-binding motif Hydrogen-bond donor/acceptor profile

Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate (CAS 1251698-39-1, molecular formula C14H14N6O2, MW 298.30 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d][1,2,3]triazine class. The compound features a fused pyrazole-triazine bicyclic core substituted at the N7 position with a phenyl ring and at the C4 position with an ethyl glycinate moiety linked through a secondary amine (–NH–).

Molecular Formula C14H14N6O2
Molecular Weight 298.306
CAS No. 1251698-39-1
Cat. No. B2826385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate
CAS1251698-39-1
Molecular FormulaC14H14N6O2
Molecular Weight298.306
Structural Identifiers
SMILESCCOC(=O)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
InChIInChI=1S/C14H14N6O2/c1-2-22-12(21)9-15-13-11-8-16-20(14(11)18-19-17-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,17,18)
InChIKeyKMTSPYRSQRHBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate (CAS 1251698-39-1): Chemical Identity and Procurement Baseline


Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate (CAS 1251698-39-1, molecular formula C14H14N6O2, MW 298.30 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d][1,2,3]triazine class [1]. The compound features a fused pyrazole-triazine bicyclic core substituted at the N7 position with a phenyl ring and at the C4 position with an ethyl glycinate moiety linked through a secondary amine (–NH–) . This 4-amino linkage is the defining chemotype differentiator from the more extensively studied 4-oxo (carbonyl) pyrazolotriazinone subclass [2]. The scaffold is recognized for its potential utility in kinase inhibitor design and anticancer agent development [3]. The compound is commercially available through Life Chemicals (catalog F5954-0022) as a screening compound with ≥90% purity confirmed by LCMS/NMR .

Why Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate Cannot Be Replaced by Generic Pyrazolotriazine Analogs


Within the pyrazolo[3,4-d][1,2,3]triazine chemical space, substitution at the C4 position fundamentally dictates the compound's hydrogen-bonding capacity, target engagement profile, and synthetic derivatization potential [1]. The target compound bears a secondary amine (–NH–) at C4, which acts as a hydrogen-bond donor, in contrast to the 4-oxo (–C=O) congeners that function exclusively as hydrogen-bond acceptors [2]. This single-atom difference (N vs. O) alters the electrostatic surface and is expected to modulate affinity for kinase hinge regions and other ATP-binding pockets [3]. Furthermore, the ethyl glycinate side chain introduces both an ester moiety and a flexible two-carbon linker terminated by the secondary amine, a topology distinct from the direct N-alkyl amine analogs (e.g., N-cyclopentyl or N-isobutyl derivatives) that lack the ester group [4]. Consequently, generic substitution with an in-class analog risks selecting a compound with divergent binding mode, metabolic stability, and chemical reactivity—particularly for applications requiring the ethyl ester handle for further conjugation or prodrug design [5].

Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate: Comparator-Based Quantitative Differentiation Evidence


C4 Chemotype Differentiation: 4-Amino Linkage vs. 4-Oxo Congener – Hydrogen-Bond Donor Capacity

The target compound incorporates a secondary amine (–NH–) at the C4 position connecting the pyrazolotriazine core to the ethyl glycinate side chain . This differs from the extensively reported 4-oxo-pyrazolotriazinone subclass (e.g., ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate) in which a carbonyl oxygen occupies the same topological position [1]. The 4-NH group provides one hydrogen-bond donor (HBD) that is absent in the 4-oxo series; the 4-oxo analogs possess only hydrogen-bond acceptor (HBA) functionality at this position. In kinase ATP-binding sites, the hinge region typically engages inhibitors through a donor-acceptor-donor motif, making the presence of an HBD at the C4 junction potentially critical for affinity [2]. No direct head-to-head kinase panel data are available in the public domain for this specific compound; the evidence presented is based on established structure-activity principles within the pyrazolotriazine class.

Medicinal chemistry Kinase hinge-binding motif Hydrogen-bond donor/acceptor profile

Anticancer Activity Class Benchmark: Pyrazolo[3,4-d][1,2,3]triazin-4-one Derivatives vs. Doxorubicin

Although target-compound-specific cytotoxicity IC50 values are not publicly reported, the closest structural class—pyrazolo[3,4-d][1,2,3]triazin-4-ones synthesized by Nasr et al. (2017)—demonstrated potent in vitro anticancer activity against Huh-7 (hepatocellular carcinoma) and Panc-1 (pancreatic carcinoma) cell lines [1]. Representative 4-oxo class members 3a, 3c, 6a, and 6c achieved IC50 values of 4.93–8.84 μM against Huh-7, comparable to doxorubicin (IC50 = 5.43 μM), while compounds 6a and 6d showed IC50 values of 9.91 μM and 4.93 μM against Panc-1 cells, vs. doxorubicin at 6.90 μM [1]. A separate study by Bondock et al. (2020) on pyrazolo[3,4-d][1,2,3]triazin-4-ones clubbed with carbazole reported IC50 values of 2.97–10.31 μM across HCT-116, HepG-2, and MCF-7 cell lines for the most potent derivatives [2]. The target compound, with its 4-amino linkage, represents a structurally distinct chemotype within this activity-proven scaffold class and is anticipated to exhibit comparable or differentiated anticancer potency pending empirical evaluation.

Anticancer drug discovery Hepatocellular carcinoma Pancreatic cancer

Synthetic Accessibility Advantage: Direct Derivatization from 4-Chloro Intermediate vs. Alkylation Route

The synthetic route to the target compound proceeds via nucleophilic displacement of the 4-chloro intermediate (generated from 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol and thionyl chloride/DMF) with ethyl glycinate [1]. In contrast, the 4-oxo analog (ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate) is prepared by direct alkylation of the 3,7-dihydro-4H-pyrazolotriazin-4-one with ethyl chloroacetate, which requires regioselective N3-alkylation control [2]. The 4-chloro intermediate pathway is convergent and modular, allowing diversification at the C4 position with a broad range of amine nucleophiles to generate compound libraries [1]. This synthetic accessibility positions the target compound as a versatile building block for further derivatization (e.g., hydrazide formation, amide coupling) via the ethyl ester handle [2].

Synthetic chemistry Building block procurement Parallel library synthesis

Predicted Physicochemical Profile: Lipophilicity and Solubility Differentiation from N-Alkyl Amine Analogs

The ethyl glycinate side chain in the target compound (C14H14N6O2, MW 298.30) introduces a polar ester moiety that is absent in simpler N-alkyl-4-amino analogs such as N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1257548-41-6, C17H18N6, MW 306.37) [1]. The ester group contributes two additional hydrogen-bond acceptors and increases topological polar surface area (tPSA), which is predicted to enhance aqueous solubility relative to the purely hydrocarbon N-alkyl series . The target compound contains 6 nitrogen atoms (vs. 6 for the N-cyclopentyl analog) but has a lower clogP due to the ester oxygen atoms. These properties position it closer to lead-like chemical space (MW < 300, tPSA > 60 Ų) compared to the more lipophilic N-alkyl analogs .

ADME prediction Drug-likeness Chemical property space

Commercial Availability and Procurement Cost Benchmark vs. Closest Structural Analogs

The target compound is commercially stocked by Life Chemicals (catalog F5954-0022) with pricing that scales from $54.00 (1 mg) to $160.00 (50 mg), with 2 μmol and 5 μmol screening amounts available at $57.00 and $63.00, respectively [1]. In contrast, the 4-oxo analog (ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate) is primarily described in the synthetic literature without equivalent off-the-shelf commercial availability from major screening compound vendors [2]. N-Cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is listed by multiple suppliers (CAS 1257548-41-6) but at comparable or moderately higher price points for similar quantities . The guaranteed purity for Life Chemicals screening compounds is ≥90% as confirmed by LCMS and/or 400 MHz NMR .

Compound sourcing HTS library procurement Cost-effectiveness

Potential Kinase Profiling Opportunity: Structural Rationale for JAK3 Selectivity Differentiation

The pyrazolo[3,4-d][1,2,3]triazine scaffold has been claimed in patents as a core structure for JAK kinase inhibitors, including JAK3-selective compounds [1]. A closely related pyrazolotriazine derivative (CHEMBL4521305) has a reported IC50 of 290 nM against human JAK3 [2]. The target compound shares the pyrazolo[3,4-d][1,2,3]triazin-4-amine core found in patent exemplars but bears the unique ethyl glycinate side chain, which introduces an additional ester-mediated interaction possibility within the kinase active site [3]. The ester moiety distinguishes it from patent-preferred substituents (typically alkyl, cycloalkyl, or aryl amines) and may confer differential JAK isoform selectivity through interactions with the solvent-exposed region of the ATP-binding cleft [1]. No direct JAK panel data are publicly available for the target compound; this evidence is based on patent structural analysis and BindingDB data for a scaffold analog.

Kinase inhibitor screening JAK-STAT pathway Immuno-oncology

Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The target compound is well-suited for inclusion in kinase-targeted HTS libraries. The pyrazolo[3,4-d][1,2,3]triazin-4-amine scaffold is claimed in multiple JAK inhibitor patents [1], and a structurally related analog has demonstrated JAK3 inhibition at IC50 = 290 nM [2]. The 4-NH donor at the hinge-binding region differentiates it from 4-oxo analogs and may confer a distinct kinase selectivity fingerprint . Immediate availability from Life Chemicals at HTS-compatible quantities (2–50 μmol, purity ≥90%) enables rapid deployment without synthesis delay .

Anticancer SAR Exploration with a Validated Scaffold

The pyrazolo[3,4-d][1,2,3]triazine chemotype has demonstrated reproducible sub-10 μM anticancer activity across multiple cell lines (Huh-7, Panc-1, HCT-116, HepG-2, MCF-7) [1][2]. The target compound's unique ethyl glycinate side chain provides an ester handle for prodrug design or bioconjugation that is absent in the N-alkyl amine analogs . This makes it a privileged starting point for medicinal chemistry campaigns targeting hepatocellular carcinoma (Huh-7) or pancreatic cancer (Panc-1), where the class benchmark IC50 range of 4.93–8.84 μM has been established [1].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Screening

With a molecular weight below 300 Da (MW = 298.30), moderate predicted lipophilicity, and a balanced hydrogen-bond donor/acceptor profile arising from the 4-NH and ethyl ester groups, the target compound falls within lead-like chemical space [1]. Its structural properties align with fragment and lead-like screening criteria (MW < 300, clogP < 3), making it suitable for fragment-based screening cascades where the ester group can serve as a synthetic vector for fragment growing or merging strategies [2].

Chemical Biology Probe Development via Ester-Directed Conjugation

The ethyl ester moiety distinguishes this compound from the broader 4-amino-pyrazolotriazine class and offers a tractable synthetic handle for generating affinity probes, biotinylated derivatives, or fluorescent conjugates [1]. Unlike the N-alkyl amine analogs (N-cyclopentyl, N-isobutyl) that lack reactive functional groups, the target compound can undergo ester hydrolysis to the corresponding carboxylic acid or direct hydrazinolysis to the hydrazide (as demonstrated for the 4-oxo congener) [2], enabling chemoproteomic target identification studies.

Quote Request

Request a Quote for ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.